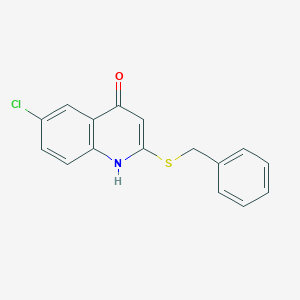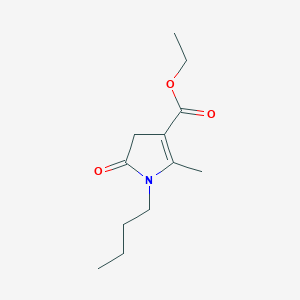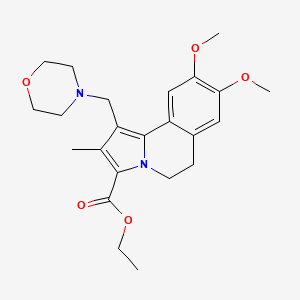
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile is an organic compound with the molecular formula C5H5NO3 and a molecular weight of 127.098 g/mol . This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a nitrile group (-CN) attached to the carbon atom at position 4. The presence of a methyl group at position 5 and a keto group (C=O) at position 2 further defines its structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a diol in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s keto and nitrile groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane-4-carbonitrile: Similar structure but lacks the methyl group at position 5.
2-Oxo-1,3-dioxolane-4-carbonitrile: Similar structure but lacks the methyl group at position 5.
Glycerol carbonate: Contains a dioxolane ring but has different functional groups.
Uniqueness
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile is unique due to the presence of both a methyl group and a nitrile group, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
827300-18-5 |
|---|---|
Formule moléculaire |
C5H5NO3 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
5-methyl-2-oxo-1,3-dioxolane-4-carbonitrile |
InChI |
InChI=1S/C5H5NO3/c1-3-4(2-6)9-5(7)8-3/h3-4H,1H3 |
Clé InChI |
XRBRSZZLYLBPDS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(=O)O1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)

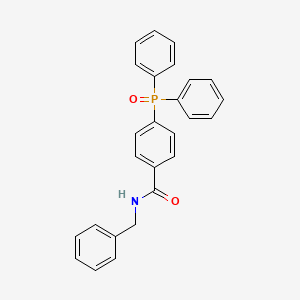
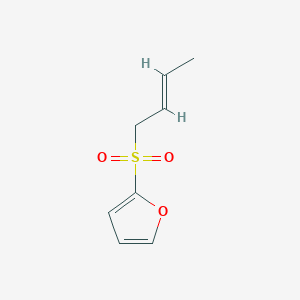
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
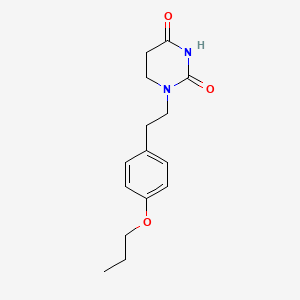
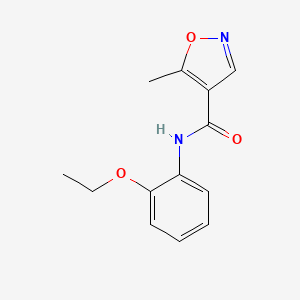
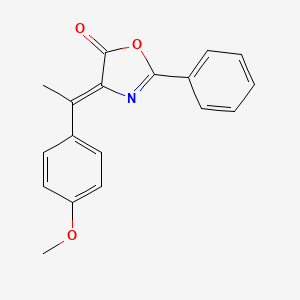
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
